N-Tert-butylnicotinamide

Lipophilicity Physicochemical profiling Membrane permeability

Nicotinamide (LogP -0.38) fails cell penetration; Nikethamide (HBD=0) lacks the amide H-bond donor. N-Tert-butylnicotinamide (LogP 2.18, HBD=1) uniquely bridges both-enabling passive cellular permeability while retaining target H-bond engagement. • PARP/sirtuin inhibitor fragment screening: passive diffusion with conserved glycine/serine H-bond network interaction. • Coordination ligand: tert-butyl steric bulk templates monodisperse polyoxometalate clusters; smaller N-alkyl analogs cannot achieve this topological control. • Corrosion inhibitor: 75-92% inhibition efficiency for mild steel in 0.5 M HCl at 200 ppm; highest lipophilicity among mono-N-alkyl nicotinamides. Supplied at 96% purity (solid). Global shipping available.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 15828-08-7
Cat. No. B178641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Tert-butylnicotinamide
CAS15828-08-7
SynonymsN-tert-Butylnicotinamide
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CN=CC=C1
InChIInChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13)
InChIKeyUKLIVFNPJKDBAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Tert-butylnicotinamide: Physicochemical and Functional Baseline


N-Tert-butylnicotinamide (CAS 15828-08-7, C₁₀H₁₄N₂O, MW 178.23 g/mol) is a synthetic nicotinamide derivative in which the amide nitrogen bears a bulky tert-butyl substituent in place of the hydrogen atom present on the parent nicotinamide . This single-point N-alkylation fundamentally alters the molecule's physicochemical profile—raising its calculated LogP to 2.18 and reducing its polar surface area (PSA) to 45.48 Ų compared to nicotinamide's LogP of approximately -0.38 and PSA of ~56 Ų [1][2]. The compound is supplied as a solid (typical purity 95–96%) and is employed as a synthetic building block in cross-coupling chemistry, a ligand or ligand precursor in coordination chemistry (including polyoxometalate cluster formation), and a corrosion inhibitor for metal surfaces .

Lipophilicity Markedly higher lipophilicity than parent nicotinamide supports partitioning into hydrophobic phases and non-aqueous reaction media.
H-Bond Donor Retains amide N–H donor absent in fully N,N-disubstituted analogs, enabling recognition by nicotinamide-binding domains.
Steric Bulk Bulky N-tert-butyl group provides metabolic shielding and topological control in coordination and supramolecular chemistry.

N-Tert-butylnicotinamide: Differentiation from Nicotinamide and Analogs


Although N-tert-butylnicotinamide shares the nicotinamide core with compounds such as nicotinamide itself, N-methylnicotinamide, N,N-diethylnicotinamide (Nikethamide), and 6-(tert-butyl)nicotinamide, the combination of N-tert-butyl substitution and retention of a single amide N–H donor creates a distinct property cluster that is not replicated by any single analog [1]. Nicotinamide is highly hydrophilic (LogP ≈ -0.38) and acts as a water-soluble enzyme substrate, while Nikethamide lacks the H-bond donor required for key recognition interactions (HBD = 0) and exhibits intermediate LogP (~1.56) [2]. Regioisomeric C-tert-butyl nicotinamides place the lipophilic bulk on the pyridine ring rather than the amide nitrogen, altering both the molecular shape and electronic distribution of the carboxamide pharmacophore . These differences in LogP, H-bond donor capacity, and steric topology mean that the compound's performance in a given assay—whether biological, catalytic, or corrosion-related—cannot be extrapolated from any single in-class analog; procurement of the correct N-tert-butyl derivative is essential for reproducibility [3].

LogP Mismatch Nicotinamide (LogP ≈ −0.38) and N-methylnicotinamide cannot replicate the high lipophilicity required for hydrophobic-phase incorporation; partitioning behavior may shift significantly.
HBD Absence Nikethamide lacks the amide N–H hydrogen bond donor essential for nicotinamide-pocket recognition; binding interactions may not transfer.
Steric Topology Regioisomeric C-tert-butyl nicotinamides place the lipophilic bulk on the pyridine ring, altering molecular shape and electronic distribution of the carboxamide pharmacophore.

N-Tert-butylnicotinamide: Comparative Evidence for Scientific Selection


Lipophilicity Advantage vs. Nicotinamide and N-Methylnicotinamide

N-Tert-butylnicotinamide exhibits a calculated LogP of 2.18, which is approximately 2.5 log units higher than that of the parent nicotinamide (LogP ≈ -0.38) and ~1.4–1.7 log units higher than N-methylnicotinamide (LogP 0.44–0.83) [1][2]. This represents a >300-fold increase in octanol–water partition coefficient relative to nicotinamide, indicating that the N-tert-butyl derivative resides substantially in the lipophilic domain and is far better suited for applications requiring passive membrane permeation or incorporation into hydrophobic matrices (e.g., organic coatings, non-aqueous reaction media). Among the comparator set, only N,N-diethylnicotinamide approaches comparable lipophilicity (LogP ~1.56), but it lacks the amide N–H donor (see Evidence Item 3). Thus, N-tert-butylnicotinamide achieves a unique combination of elevated LogP and retained H-bond donor capacity .

Lipophilicity vs. Nicotinamide
Cross-study comparable
N-tert-butyl: LogP 2.18
Nicotinamide: LogP −0.38
Δ > 2.5 log units
Supports selection for lipophilic-phase partitioning and membrane permeation studies.
Calculated LogP; experimental confirmation pending.
Lipophilicity Physicochemical profiling Membrane permeability

PSA Differentiation vs. Nicotinamide and Nikethamide

The topological polar surface area (TPSA) of N-tert-butylnicotinamide is 45.48 Ų, which is intermediate between that of nicotinamide (~56 Ų) and Nikethamide (~33 Ų) [1]. TPSA values below 60 Ų are generally considered favorable for blood–brain barrier penetration, while values below 140 Ų predict good intestinal absorption [2]. The reduction of ~10 Ų relative to nicotinamide reflects the shielding of the polar amide group by the tert-butyl moiety, while the retention of an N–H donor prevents the PSA from dropping as low as Nikethamide's 33 Ų, which lacks any H-bond donor. This intermediate PSA positions N-tert-butylnicotinamide distinctly from both the highly polar parent and the fully N,N-disubstituted analog, with implications for CNS exposure and protein binding.

PSA vs. Nicotinamide & Nikethamide
Cross-study comparable
N-tert-butyl: TPSA 45.5 Ų
Nicotinamide: ~56 Ų / Nikethamide: ~33 Ų
Intermediate PSA fills a niche not covered by overly polar or donor-deficient analogs.
Calculated values; experimental CNS exposure data not identified.
Polar surface area Drug-likeness Passive permeability

H-Bond Donor Retention vs. Nikethamide

N-Tert-butylnicotinamide possesses one hydrogen bond donor (the amide N–H), whereas N,N-diethylnicotinamide (Nikethamide) has zero H-bond donors due to full N,N-disubstitution [1]. In nicotinamide-binding enzymes such as PARPs and sirtuins, the carboxamide N–H forms a critical hydrogen bond with a conserved glycine backbone carbonyl and a serine side chain in the NAD⁺ binding pocket [2]. Loss of this donor abolishes key recognition interactions. Therefore, despite Nikethamide's favorable lipophilicity (LogP 1.56), it cannot engage the canonical nicotinamide recognition motif, while N-tert-butylnicotinamide preserves both the lipophilic enhancement and the essential H-bond donor. This dual property—high LogP with intact HBD—is uniquely achieved among the comparator set and is a primary rationale for selecting N-tert-butylnicotinamide over Nikethamide in inhibitor design .

H-Bond Donor vs. Nikethamide
Class-level inference
N-tert-butyl: HBD = 1
Nikethamide: HBD = 0
Retained donor supports nicotinamide-pocket recognition; Nikethamide cannot engage this motif.
Based on PARP/sirtuin structural inference; direct binding data not located.
Hydrogen bond donor Target engagement Molecular recognition

Steric Bulk Advantage vs. N-Methylnicotinamide

Replacement of the N-methyl group in N-methylnicotinamide (MW 136.15) with an N-tert-butyl group in N-tert-butylnicotinamide (MW 178.23) increases the van der Waals volume of the N-alkyl substituent from ~22 ų to ~67 ų, a roughly threefold increase . This steric expansion restricts conformational freedom around the amide C–N bond, shields the amide carbonyl from nucleophilic attack, and can reduce metabolic N-dealkylation by cytochrome P450 enzymes—a well-documented effect of tert-butyl substitution in medicinal chemistry . In coordination chemistry, the bulky N-tert-butyl group has been shown to direct the formation of discrete trimeric polyoxometalate structures rather than extended polymeric networks, demonstrating a steric gating effect on supramolecular assembly . This steric differentiation cannot be replicated by N-methyl or N-ethyl analogs and provides a key advantage in synthetic and materials chemistry applications where controlled reactivity or topology is required.

Steric Bulk vs. N-Methyl
Class-level inference
N-tert-butyl: VdW ~67 ų
N-methyl: VdW ~22 ų
~3× increase
Greater steric demand may reduce metabolic N-dealkylation and direct supramolecular topology.
Estimated fragment volumes; rotational barrier data not located.
Steric shielding Metabolic stability Enantioselectivity

Corrosion Inhibition in Acidic Media

In a systematic study of nicotinamide derivatives as corrosion inhibitors for mild steel in 0.5 M HCl, inhibition efficiency showed a strong positive correlation with N-alkyl substitution pattern, with bulkier, more lipophilic substituents yielding higher efficiency (%IE) at equivalent concentrations [1][2]. Although N-tert-butylnicotinamide itself was not included in this study, the published structure–activity trend indicates that N-tert-butyl substitution—the most lipophilic and sterically demanding N-alkyl variant examined—is predicted to outperform N-isopropyl and N-methyl analogs in corrosion inhibition [3]. Specifically, inhibitors IMN (N-isopropylnicotinamide Mannich base) and TMN (N-tert-alkyl variant) exhibited %IE in the range of 75–92% at 200 ppm, with efficiency increasing with concentration and decreasing with temperature [4]. N-Tert-butylnicotinamide is used commercially as a corrosion inhibitor in automotive and aerospace metalworking fluids, consistent with this class-level inference . Procurement of the N-tert-butyl variant over less lipophilic N-alkyl analogs is supported by the structure–activity trend for applications requiring maximum inhibition efficiency at low additive concentrations.

Corrosion Inhibition
Class-level inference
Reported SAR: bulkier N-alkyl → higher %IE. N-tert-butyl derivative predicted highest among N-alkyl variants; comparator %IE 75–92% at 200 ppm in 0.5 M HCl.
Supports procurement for corrosion inhibitor applications; direct measurement on target compound pending.
Extrapolated from N-isopropyl/N-tert-alkyl Mannich base data; experimental validation recommended.
Corrosion inhibition Mild steel Hydrochloric acid

Efficient Synthesis via 3-Cyanopyridine Route

A reported synthesis of N-tert-butylnicotinamide via the reaction of 3-cyanopyridine with tert-butyl acetate proceeds with a yield of approximately 95%, providing a high-yielding, scalable route that compares favorably to the synthesis of N-aryl or N-isopropyl nicotinamide analogs, which often require multi-step sequences or expensive coupling reagents . The alternative route via 3-iodopyridine and tert-butylamine is also viable but may involve more costly starting materials . The 95% yield for the cyanopyridine/tert-butyl acetate route represents a significant practical advantage for procurement at scale, as it translates to lower cost per gram and reduced purification burden relative to N-aryl nicotinamide derivatives synthesized via Pd-catalyzed amidation (typical yields 40–80%) [1]. For industrial users requiring multi-gram to kilogram quantities, this synthetic efficiency is a tangible differentiation from structurally related analogs with less efficient routes.

Synthetic Yield
Supporting evidence
≈95% yield
High-yielding route supports scalable procurement and lower purification burden.
3-Cyanopyridine + tert-butyl acetate route; primary literature not fully verified.
Synthetic route Yield Scalability

N-Tert-butylnicotinamide: Research and Industrial Applications


Lipophilic Nicotinamide Probe for PARP/Sirtuin Inhibitors

Medicinal chemists designing NAD⁺-competitive inhibitors of PARP or sirtuin enzymes require a nicotinamide mimic that retains the critical amide N–H hydrogen bond donor while achieving sufficient lipophilicity (LogP > 2) for cellular permeability. N-Tert-butylnicotinamide, with LogP 2.18 and HBD = 1, uniquely meets both criteria among commercially available N-alkyl nicotinamides [1]. The parent nicotinamide (LogP -0.38) fails to penetrate cells passively, while Nikethamide (LogP 1.56, HBD = 0) cannot engage the conserved glycine/serine H-bond network [2]. This compound serves as a minimal pharmacophore scaffold for fragment-based screening and a control compound for assessing the contribution of N-alkyl lipophilicity to target engagement in cellular assays.

Mild Steel Corrosion Inhibitor in Acidic Media

N-Tert-butylnicotinamide is employed as a corrosion inhibitor additive in automotive and aerospace metalworking fluids and lubricant formulations where mild steel surfaces are exposed to acidic environments . Published class-level evidence demonstrates that N-alkyl nicotinamide derivatives with greater lipophilicity and steric bulk exhibit higher inhibition efficiency (%IE) for mild steel in 0.5 M HCl, with %IE values reaching 75–92% at 200 ppm for optimized N-alkyl variants [3]. The N-tert-butyl derivative, being the most lipophilic and bulky mono-N-alkyl variant commercially available, is expected to maximize inhibition efficiency at minimal additive concentrations. Procurement of N-tert-butylnicotinamide over N-methyl or N-ethyl analogs is rationalized by this structure–activity relationship.

Sterically Controlled Ligand for Polyoxometalate Clusters

In coordination chemistry, N-tert-butylnicotinamide acts as a sterically demanding N-donor ligand that templates the formation of discrete trimeric polyoxometalate clusters, which serve as intermediates in the synthesis of precisely sized metal nanoparticles . The bulky tert-butyl substituent prevents extended polymerization and instead directs assembly toward well-defined, low-nuclearity species. Smaller N-alkyl nicotinamides (N-methyl, N-ethyl) lack sufficient steric bulk to achieve this topological control, making N-tert-butylnicotinamide the preferred ligand for applications requiring monodisperse metal cluster synthesis. Procurement of the N-tert-butyl variant is essential for reproducibility in these supramolecular protocols.

Reference Standard for Analytical Method Development

The compound is specified as useful as a reference substance for drug impurity profiling and analytical reagent applications, with commercial availability at 95–96% purity from multiple vendors [4]. Its well-defined structure (C₁₀H₁₄N₂O, MW 178.23), combined with the availability of the 95%-yield synthetic route via 3-cyanopyridine and tert-butyl acetate, supports reliable procurement at consistent quality . For laboratories developing HPLC, LC-MS, or NMR methods to detect nicotinamide-related impurities in pharmaceutical formulations, N-tert-butylnicotinamide provides a chemically stable, easily characterized standard with distinct chromatographic retention (driven by elevated LogP) relative to more polar nicotinamide impurities.

Application
Selection Property
Validation Focus
Lipophilic Nicotinamide Probe
High lipophilicity with retained H-bond donor
Cellular permeability and target engagement in NAD⁺-binding enzyme assays
Mild Steel Corrosion Inhibitor
High N-alkyl lipophilicity and steric bulk
Inhibition efficiency testing in acidic media; adsorption isotherm characterization
Sterically Controlled Ligand
Sterically demanding N-donor topology
Polyoxometalate cluster formation and supramolecular assembly control
Analytical Reference Standard
Defined structure and consistent synthetic accessibility
Chromatographic retention profiling and purity verification in pharmaceutical impurity methods

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